Cas no 179637-55-9 (2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide)

2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide is a specialized organic compound featuring a cyanoacetamide backbone substituted with a 3-methyl-4-(trifluoromethyl)phenyl group. Its molecular structure, incorporating both cyano and trifluoromethyl functionalities, imparts unique reactivity and potential applications in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano moiety offers versatility as a synthetic intermediate for further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its ability to act as a precursor in heterocyclic and amide-based reactions. Its well-defined structure ensures consistent performance in research and industrial applications requiring precise chemical modifications.
2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide structure
179637-55-9 structure
Product Name:2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide
CAS No:179637-55-9
MF:C11H9F3N2O
MW:242.197172880173
CID:2085631
Update Time:2025-10-30

2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]-acetamide
    • 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
    • Acetamide, 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]-
    • Z2379498033
    • 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide
    • Inchi: 1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17)
    • InChI Key: MJFNEMGXZIMTSG-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1C)NC(CC#N)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Topological Polar Surface Area: 52.9

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 379.8±42.0 °C at 760 mmHg
  • Flash Point: 183.5±27.9 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide Security Information

2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C982040-500mg
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$207.00 2023-05-18
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Additional information on 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide

Introduction to 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide (CAS No. 179637-55-9)

2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 179637-55-9, is a derivative of acetamide with distinct structural features that make it a promising candidate for various biochemical applications. The presence of a cyano group, a methyl substituent, and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, which are critical for its potential role in drug design and synthesis.

The chemical structure of 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide consists of a benzene ring substituted with a cyano group at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 4-position. The acetamide moiety attached to the nitrogen atom further enhances its reactivity and functionality. This specific arrangement of functional groups makes the compound an intriguing subject for studying its interactions with biological targets and its potential therapeutic effects.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group in 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide is particularly noteworthy, as it can significantly influence the pharmacokinetic properties of the molecule. Studies have shown that trifluoromethyl-substituted compounds often exhibit improved bioavailability and prolonged half-life, making them attractive for pharmaceutical applications.

The cyano group in this compound also plays a crucial role in its chemical behavior. Cyano groups are known to be versatile intermediates in organic synthesis and can participate in various reactions such as nucleophilic addition, reduction, and condensation reactions. This reactivity makes 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide a valuable building block for the synthesis of more complex molecules.

Research in the field of medicinal chemistry has highlighted the importance of understanding the structural-activity relationships (SAR) of compounds like 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide. By analyzing how different substituents affect the biological activity of a molecule, scientists can optimize its properties to enhance efficacy and minimize side effects. The unique combination of functional groups in this compound provides a rich ground for such studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been instrumental in understanding how 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide interacts with target proteins. These studies have revealed potential binding sites and interaction patterns that could guide the development of novel therapeutic agents.

The pharmaceutical industry has shown particular interest in developing small molecule inhibitors for various diseases. 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide, with its unique structural features, could serve as a lead compound for designing inhibitors targeting enzymes involved in metabolic pathways relevant to conditions such as diabetes, cancer, and inflammation. Its ability to modulate enzyme activity through precise interactions with active sites makes it a promising candidate for further exploration.

In addition to its potential as an inhibitor, this compound may also exhibit other biological activities. For instance, studies on related acetamide derivatives have shown anti-inflammatory and analgesic properties. The presence of both cyano and trifluoromethyl groups could contribute to these effects by influencing receptor binding and signal transduction pathways.

The synthesis of 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for human use. While preliminary studies on 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide suggest it may have promising biological activity, comprehensive toxicological assessments are necessary to evaluate its safety. These assessments will include studies on acute toxicity, chronic exposure effects, and potential long-term health impacts.

The development of new drugs is often a lengthy process that involves collaboration between chemists, biologists, pharmacologists, and clinicians. The journey from discovery to market approval requires meticulous planning and execution. However, compounds like 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide, with their well-defined structures and predicted activities, can accelerate this process by providing valuable starting points for drug development.

In conclusion, 2-Cyano-N-3-methyl-4-(trifluoromethyl)phenyl-acetamide (CAS No. 179637-55-9) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features offer numerous possibilities for developing new therapeutic agents targeting various diseases. As research continues to uncover more about its properties and potential applications, this compound is poised to make significant contributions to medicine and human health.

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